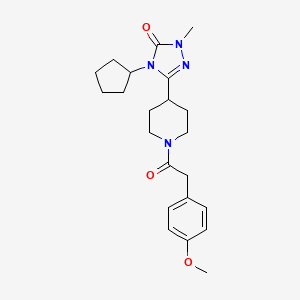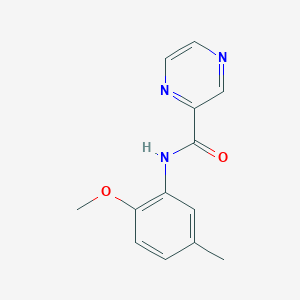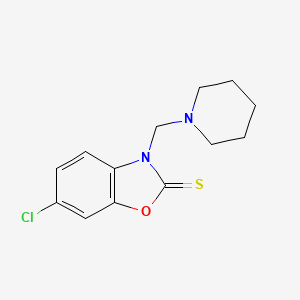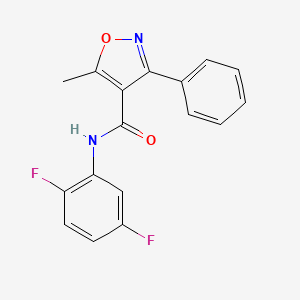![molecular formula C21H18ClNO2 B11117957 3-[(3-chlorobenzyl)oxy]-N-(4-methylphenyl)benzamide](/img/structure/B11117957.png)
3-[(3-chlorobenzyl)oxy]-N-(4-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-chlorobenzyl)oxy]-N-(4-methylphenyl)benzamide is an organic compound with the molecular formula C21H18ClNO2. This compound is characterized by the presence of a benzamide core structure, substituted with a 3-chlorobenzyl group and a 4-methylphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-chlorobenzyl)oxy]-N-(4-methylphenyl)benzamide typically involves the following steps:
Formation of the Benzyl Ether: The reaction between 3-chlorobenzyl chloride and phenol in the presence of a base such as potassium carbonate (K2CO3) to form 3-chlorobenzyl phenyl ether.
Amidation Reaction: The 3-chlorobenzyl phenyl ether is then reacted with 4-methylphenylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(3-chlorobenzyl)oxy]-N-(4-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, facilitated by reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl ethers or amides.
Scientific Research Applications
3-[(3-chlorobenzyl)oxy]-N-(4-methylphenyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3-chlorobenzyl)oxy]-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-chlorobenzyl)oxy]-N-(3-chloro-4-methylphenyl)-2-propenamide
- 3-[(3-chlorobenzyl)oxy]-N-(2,5-dimethylphenyl)-2-propenamide
- 3-[(3-chlorobenzyl)oxy]-N-(2-ethoxyphenyl)-2-propenamide
Uniqueness
3-[(3-chlorobenzyl)oxy]-N-(4-methylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 3-chlorobenzyl group and a 4-methylphenyl group differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.
Properties
Molecular Formula |
C21H18ClNO2 |
|---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)methoxy]-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C21H18ClNO2/c1-15-8-10-19(11-9-15)23-21(24)17-5-3-7-20(13-17)25-14-16-4-2-6-18(22)12-16/h2-13H,14H2,1H3,(H,23,24) |
InChI Key |
PAFYJPPLMFMVCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy}-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11117874.png)
![(5-Methyl-1,2-oxazol-3-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B11117880.png)


![(1S,2S,3aR)-2-(3,4-dimethoxyphenyl)-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11117892.png)
![3-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]propane-1,2-diol](/img/structure/B11117911.png)


![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11117933.png)
acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11117938.png)

methanone](/img/structure/B11117949.png)
![4-nitro-N'-[(E)-thiophen-3-ylmethylidene]benzohydrazide](/img/structure/B11117966.png)
![4-Methoxy-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11117972.png)
